Sisapronil

Overview

Description

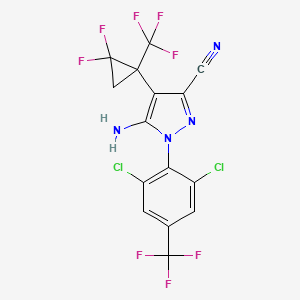

Sisapronil is a compound with the molecular formula C15H6Cl2F8N4 . It is a member of the phenylpyrazole class of antiparasitics . It is intended for use as a long-acting subcutaneous injectable ectoparasiticide for control of cattle ticks . It also aids in the control of bot fly larvae, hornfly, and screwworm .

Synthesis Analysis

Sisapronil is a new synthetic pharmaceutical molecule designed for the control of ectoparasites on cattle . The chemistry of sisapronil differs from the older classes of antiparasitics, particularly the macrocylic lactones and synthetic pyrethroids .Molecular Structure Analysis

The IUPAC name of Sisapronil is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-3-carbonitrile . The molecular weight of Sisapronil is 465.1 g/mol .Chemical Reactions Analysis

Very slight erythema was observed in the treated skin areas of the three rabbits, which resolved within 24–72 hours after exposure . Only one animal showed very slight oedema on day 1 .Physical And Chemical Properties Analysis

Sisapronil is a white to off-white solid . It has a melting point of 185-186°C . Its solubility is 0.002 g/L in water, 20 g/L in long-chain triglyceride oils, 100 g/L in medium-chain triglyceride oils, 400 g/L in short-chain triglyceride oils, 150 g/L in benzyl benzoate, and 130 g/L in ethanol .Scientific Research Applications

Veterinary Medicine: Control of Ectoparasites on Cattle

Summary of Application

Sisapronil is a new synthetic pharmaceutical molecule designed for the control of ectoparasites on cattle . It is a member of the phenylpyrazole class of compounds . The chemistry of Sisapronil differs from the older classes of antiparasitics, particularly the macrocylic lactones and synthetic pyrethroids .

Methods of Application

Sisapronil is intended for use as a long-acting injectable ectoparasiticide . It is administered to cattle as a single subcutaneous injection of 2 mg/kg body weight .

Results or Outcomes

The use of Sisapronil aids in the control of cattle ticks, bot fly larvae, hornfly, and screwworm . It binds to ligand-gated chloride channels, in particular those gated by the neurotransmitter gamma-aminobutyric acid, thereby non-competitively blocking pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This mechanism of action results in uncontrolled activity of the central nervous system and death of the parasites .

Veterinary Medicine: Control of Ectoparasites on Caprine Species

Summary of Application

Sisapronil is also used for the control of ectoparasites on caprine species . The European Commission has established maximum residue limits for Sisapronil in bovine and caprine species, which are valid throughout the European Union .

Methods of Application

Similar to its use in bovine species, Sisapronil is administered to caprine species as a long-acting injectable ectoparasiticide . It is given as a single subcutaneous injection of 2 mg/kg body weight .

Results or Outcomes

The use of Sisapronil in caprine species aids in the control of various ectoparasites . It works by binding to ligand-gated chloride channels, in particular those gated by the neurotransmitter gamma-aminobutyric acid, thereby non-competitively blocking pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This results in uncontrolled activity of the central nervous system and death of the parasites .

Safety And Hazards

Future Directions

Sisapronil has been registered for use in Brazil with a withdrawal period of 120 days . The European Medicines Agency recommended the establishment of maximum residue limits for sisapronil in bovine species and the extrapolation of these maximum residue limits to caprine species . This recommendation was confirmed and adopted by the European Commission .

properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sisapronil | |

CAS RN |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

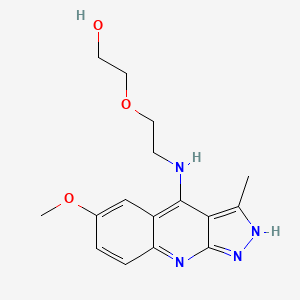

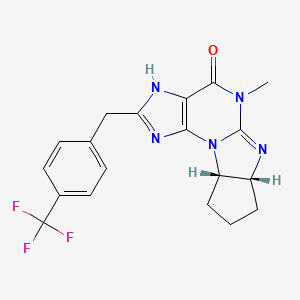

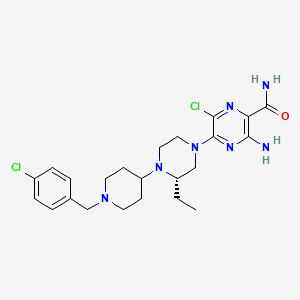

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)

![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1680917.png)

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)